molecular formula C18H14N2O2 B2584119 2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 954107-09-6

2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one

Cat. No. B2584119
CAS RN: 954107-09-6
M. Wt: 290.322
InChI Key: OBDBTZYCHVBBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one” is a complex organic molecule. It contains a chromeno[2,3-c]pyrazol-3(2H)-one core, which is a type of heterocyclic compound. This core is substituted at the 2-position with a 3,4-dimethylphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The chromeno[2,3-c]pyrazol-3(2H)-one core and the 3,4-dimethylphenyl group could potentially undergo a variety of organic reactions .

Scientific Research Applications

Catalytic Applications and Green Synthesis

Research into chromeno and pyrano derivatives has highlighted their synthesis through eco-friendly and efficient methods. For example, a study by Fekri et al. (2018) demonstrated the use of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a heterogeneous, magnetically separable catalyst for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones, emphasizing the method's eco-friendliness and efficiency due to its short reaction time and easy workup procedure (Fekri et al., 2018). Similarly, Esmaeilpour et al. (2015) developed an environmentally benign procedure for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using Fe3O4@SiO2–imid–PMAn magnetic nanocatalysts under ultrasonic irradiation or reflux conditions in water, highlighting the procedure's operational simplicity and excellent yields (Esmaeilpour et al., 2015).

Photophysical and Biological Applications

The study of chromeno and pyrano derivatives also extends to their photophysical properties and potential biological applications. Huang et al. (2007) investigated the photochromic and redox properties of a series of 2H-pyrano[3,2-c]chromen-5-one derivatives, revealing significant insights into their behavior under UV irradiation and potential for applications in materials science (Huang et al., 2007).

properties

IUPAC Name

2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-7-8-14(9-12(11)2)20-18(21)15-10-13-5-3-4-6-16(13)22-17(15)19-20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDBTZYCHVBBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.